3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide
Description
3-[2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide is a thiazole-based compound featuring a 3,4-dichloroaniline moiety linked to a propanamide chain. The thiazole core is known for its role in medicinal chemistry, often contributing to antimicrobial, anticancer, and antiviral activities . The presence of the 3,4-dichloroanilino group suggests enhanced lipophilicity compared to non-halogenated analogs, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2S/c19-13-7-6-12(8-14(13)20)23-18-21-10-16(26-18)15(24)9-17(25)22-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,21,23)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEMTNUXEAPIBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=O)C2=CN=C(S2)NC3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Dichloroaniline Moiety: The 3,4-dichloroaniline is introduced through a nucleophilic substitution reaction with the thiazole intermediate.
Formation of the Propanamide Group: The final step involves the acylation of the thiazole-dichloroaniline intermediate with phenylpropanoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Halogenation: The 3,4-dichloroanilino group in both the target compound and increases lipophilicity (higher XLogP3) compared to non-chlorinated analogs like . This correlates with improved membrane penetration, a critical factor for intracellular targets .
- Nitro and Methoxy Groups : The nitro-substituted analog in exhibits reduced solubility (higher XLogP3) but may offer redox-modulating properties, though its bioactivity remains uncharacterized.
Physicochemical and Pharmacokinetic Profiles
- Molecular Weight and Solubility: The target compound (MW 414.29) falls within the acceptable range for oral bioavailability (<500 Da). Its XLogP3 (~5.2) suggests moderate lipophilicity, comparable to the phenyl methanone analog (XLogP3 5.8) .
- Hydrogen-Bonding Capacity: The propanamide chain in the target compound provides two hydrogen-bond acceptors (amide carbonyl and thiazole nitrogen), which may improve solubility in polar solvents relative to the methanone derivative .
Biological Activity
The compound 3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₆H₁₁Cl₂N₃OS
- CAS Number : 339023-11-9
This compound features a thiazole ring, a dichloroaniline moiety, and an amide functional group, which are significant for its biological activity.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many thiazole derivatives are known to inhibit specific enzymes related to cancer progression and microbial growth.
- Antimicrobial Activity : The presence of the thiazole ring has been associated with antimicrobial properties against various pathogens.
- Cytotoxic Effects : Studies suggest that this compound may induce apoptosis in cancer cells through multiple pathways.
Biological Activity Overview
The biological activity of This compound can be summarized in the following table:
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines; potential for development as an anticancer agent. |
| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |
| Anti-inflammatory | May reduce inflammation through inhibition of pro-inflammatory cytokines. |
| Enzyme Inhibition | Inhibits key enzymes involved in metabolic pathways related to disease progression. |
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Efficacy :
- Toxicological Assessment :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
